Platycoside K
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Overview
Description
Platycoside K is a natural product found in Platycodon grandiflorus with data available.
Mechanism of Action
Target of Action
Platycoside K, a triterpenoid saponin, is a major component of the root extract of Platycodon grandiflorus . The primary targets of this compound are the CYP716 family genes and β-amyrin synthases (bASs), which play a significant role in platycoside biosynthesis .
Mode of Action
The interaction of this compound with its targets results in the biosynthesis of platycosides . The CYP716 family genes are involved in platycoside oxidation, while the bASs contribute to the expansion of the compound . These interactions lead to changes in the biochemical pathways within the organism.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the biosynthesis of platycosides . The CYP716 family genes and bASs, which are preferentially expressed in roots, are associated with platycoside biosynthesis . The expansion of these gene families suggests that they play a crucial role in the biosynthesis of platycosides .
Pharmacokinetics
The pharmacokinetics of this compound are yet to be fully understood. Studies on similar platycosides suggest that they have low oral bioavailability due to poor permeability and degradation in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound’s action are primarily exhibited through its pharmacological properties. Platycosides, including this compound, have been shown to exhibit anti-inflammatory, anti-obesity, anti-cancer, antiviral, and anti-allergy properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cultivation conditions of Platycodon grandiflorus can affect the levels of platycosides in the plant . Furthermore, the compound’s action may also be influenced by the physiological condition of the organism it is acting upon.
Biochemical Analysis
Biochemical Properties
Platycoside K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme β-amyrin synthase, which is responsible for the biosynthesis of triterpenoid saponins . This compound also interacts with cytochrome P450 enzymes, particularly the CYP716 family, which are involved in its oxidation . These interactions are essential for the compound’s bioactivity and its ability to modulate various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Additionally, it affects the expression of genes involved in apoptosis and cell proliferation, thereby exhibiting anticancer properties . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, it inhibits the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) . This compound also activates or inhibits various signaling pathways, leading to changes in gene expression and cellular function. These molecular interactions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged anti-inflammatory and anticancer effects . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall bioactivity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPDZNUKDWXIN-XSFIBOHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Platycoside K?
A1: this compound is a triterpenoid saponin. Its full chemical structure is described as 3-O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-2beta,3beta,16alpha,23,24-pentahydroxyolean-12-en-28-oic acid [].
Q2: What is known about the isolation and identification of this compound?
A2: this compound was isolated from the roots of Platycodon grandiflorum A. DC., alongside four other new triterpenoid saponins and three known ones. Its structure was determined using spectral data analysis and chemical evidence [].
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